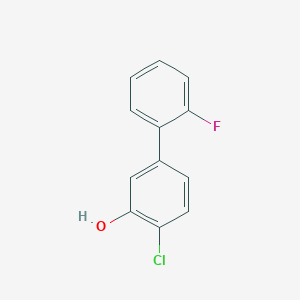

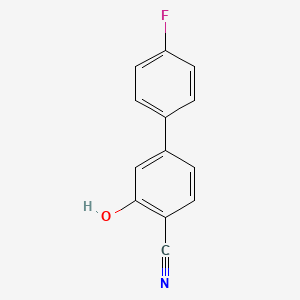

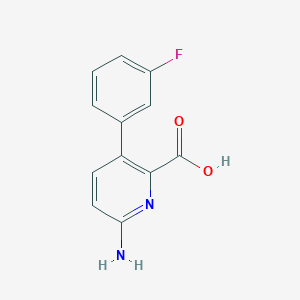

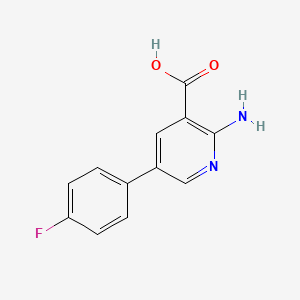

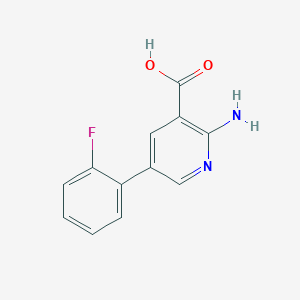

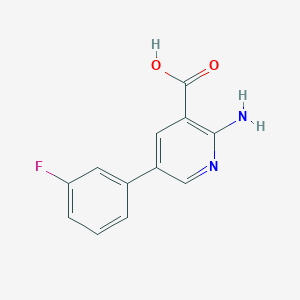

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95%

Übersicht

Beschreibung

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% (2-APFN) is a compound derived from nicotinic acid and is commonly used in scientific research. It is a versatile and powerful molecule that has many applications in a variety of areas, such as biochemistry, physiology, and pharmacology. This article will provide an overview of 2-APFN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in biochemistry as an enzyme inhibitor, as it blocks the action of enzymes that catalyze the oxidation of nicotinamide adenine dinucleotide (NAD) to its reduced form (NADH). It is also used in pharmacology as an agonist of the nicotinic acetylcholine receptor, which plays a role in the regulation of neurotransmission. In physiology, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% is used to study the effects of nicotinic acid on the cardiovascular system, as it is known to reduce levels of cholesterol and triglycerides in the blood.

Wirkmechanismus

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% acts as an inhibitor of enzymes that catalyze the oxidation of NAD to NADH. It does this by binding to the active site of the enzyme, thus preventing the binding of NAD and blocking the enzyme’s catalytic activity. In addition, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% is also an agonist of the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmission. When 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% binds to this receptor, it causes the release of neurotransmitters, such as acetylcholine, which can then act on other neurons to produce a variety of physiological effects.

Biochemical and Physiological Effects

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. In terms of biochemistry, it inhibits the enzyme that catalyzes the oxidation of NAD to NADH, thus preventing the formation of NADH and reducing the amount of energy available for metabolic processes. In terms of physiology, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% can act on the nicotinic acetylcholine receptor to cause the release of neurotransmitters, such as acetylcholine. This can lead to a variety of physiological effects, including increased heart rate, increased blood pressure, and increased alertness.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% has several advantages and limitations as a research tool. One advantage is that it is relatively easy to synthesize and is available commercially in a 95% pure form. This makes it an ideal reagent for lab experiments. However, one limitation is that it is a relatively weak inhibitor of the enzyme that catalyzes the oxidation of NAD to NADH, so it may not be suitable for experiments that require a stronger inhibitor.

Zukünftige Richtungen

Despite its many applications, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% still has a lot of potential for further research. One potential future direction is to explore its use as an agonist of other receptors, such as the serotonin receptor, which is involved in the regulation of mood and emotion. Another potential direction is to investigate its effects on other metabolic processes, such as the synthesis of fatty acids and cholesterol. Finally, another potential direction is to explore its use as a drug for the treatment of diseases, such as cardiovascular disease and metabolic disorders.

Synthesemethoden

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by a two-step reaction. In the first step, the nicotinic acid is reacted with 3-fluorophenyl bromide in aqueous acetic acid to form 2-amino-5-bromo-3-fluorophenylnicotinic acid. In the second step, the bromo compound is reacted with potassium hydroxide in aqueous ethanol to form 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95%. The overall yield of this reaction is 95%, hence the name 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95%, 95%.

Eigenschaften

IUPAC Name |

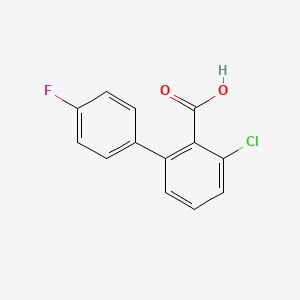

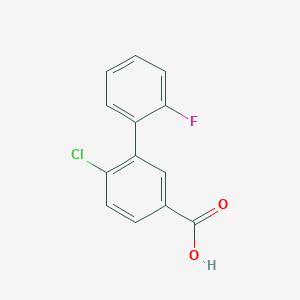

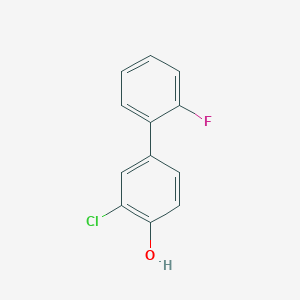

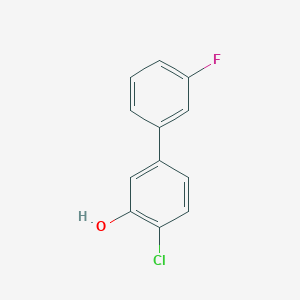

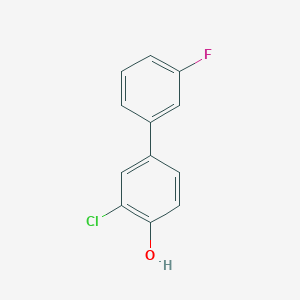

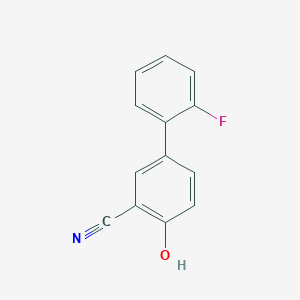

2-amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSXDGQVPWRDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673437 | |

| Record name | 2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

CAS RN |

1214370-44-1 | |

| Record name | 2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.